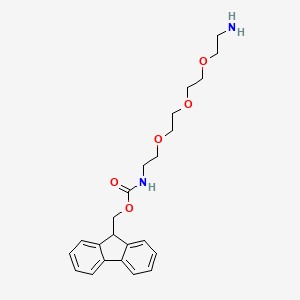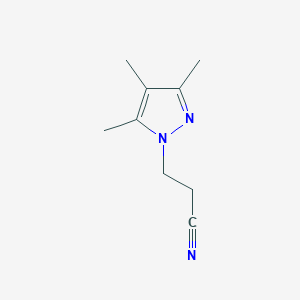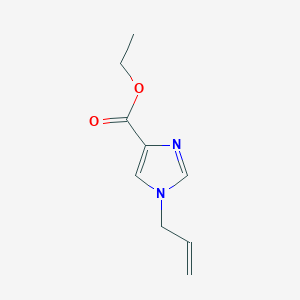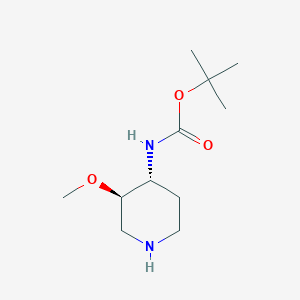![molecular formula C16H25NO B3166081 4-[2-(3-Phenylpropoxy)ethyl]piperidine CAS No. 907159-15-3](/img/structure/B3166081.png)
4-[2-(3-Phenylpropoxy)ethyl]piperidine
描述
4-[2-(3-Phenylpropoxy)ethyl]piperidine (4-PPEP) is an organic compound belonging to the class of piperidines. It is a colorless, crystalline solid that is soluble in water. 4-PPEP is primarily used in scientific research as a synthetic reagent, as it can be used in a variety of organic synthesis reactions. It is also used in the study of biochemical and physiological processes, as it has been shown to interact with certain enzymes and receptors in the body.
科学研究应用
4-[2-(3-Phenylpropoxy)ethyl]piperidine has been used in a variety of scientific research applications. It has been used in the study of enzyme and receptor interactions, as it has been shown to interact with certain enzymes and receptors in the body. It has also been used in the study of drug metabolism and pharmacokinetics, as it has been shown to interact with certain drugs and their metabolites. Additionally, this compound has been used in the study of signal transduction pathways, as it has been shown to interact with certain proteins involved in signal transduction.
作用机制
The precise mechanism of action of 4-[2-(3-Phenylpropoxy)ethyl]piperidine is not yet fully understood. However, it is known that this compound interacts with certain enzymes and receptors in the body, which leads to changes in the activity of these proteins. It is believed that these interactions may lead to changes in the regulation of various biochemical and physiological processes. Additionally, this compound has been shown to interact with certain drugs and their metabolites, which may lead to changes in the metabolism and pharmacokinetics of these drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to interact with certain enzymes and receptors in the body, which may lead to changes in the regulation of various biochemical and physiological processes. Additionally, this compound has been shown to interact with certain drugs and their metabolites, which may lead to changes in the metabolism and pharmacokinetics of these drugs.
实验室实验的优点和局限性
The advantages of using 4-[2-(3-Phenylpropoxy)ethyl]piperidine in laboratory experiments include its low toxicity, its availability in a variety of forms, and its ability to interact with certain enzymes and receptors in the body. Additionally, this compound is relatively inexpensive and easy to synthesize. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it has been shown to interact with a variety of proteins and enzymes.
未来方向
There are a number of potential future directions for the use of 4-[2-(3-Phenylpropoxy)ethyl]piperidine in scientific research. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound on various enzymes and receptors in the body. Additionally, further research could be conducted to better understand the interactions of this compound with certain drugs and their metabolites. Finally, further research could be conducted to explore the potential use of this compound as a therapeutic agent for various diseases and conditions.
属性
IUPAC Name |
4-[2-(3-phenylpropoxy)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-2-5-15(6-3-1)7-4-13-18-14-10-16-8-11-17-12-9-16/h1-3,5-6,16-17H,4,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAORFPJNKAXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)prop-2-en-1-one](/img/structure/B3166051.png)





